3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
Overview
Description
It is specifically designed to target nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype . This compound has gained significant attention in the field of neuroimaging due to its high affinity and specificity for nAChRs, making it a valuable tool for studying various neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-A-85380 involves the no-carrier-added [18F] fluorination of 6-iodo-3-((1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy)pyridine, followed by acidic deprotection . The reaction conditions typically include the use of a fluorinating agent such as [18F] fluoride ion, which is introduced into the precursor compound under controlled conditions to achieve the desired radiolabeling.
Industrial Production Methods
Industrial production of 2-Fluoro-A-85380 for PET imaging involves automated synthesis modules that ensure high radiochemical purity and yield. These modules are designed to handle the radioactive materials safely and efficiently, allowing for the large-scale production of the compound for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-A-85380 primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of the iodine atom in the precursor compound with the fluorine-18 isotope .
Common Reagents and Conditions
Fluorinating Agent: [18F] fluoride ion
Solvent: Typically an organic solvent such as acetonitrile
Reaction Conditions: Controlled temperature and pH to facilitate the fluorination reaction
Major Products
The major product of the synthesis is 2-Fluoro-A-85380, which is obtained after the fluorination and subsequent deprotection steps .
Scientific Research Applications
2-Fluoro-A-85380 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Neuroimaging: It is extensively used in PET imaging to study the distribution and density of nAChRs in the brain.
Drug Development: The compound is used to evaluate the efficacy of new drugs targeting nAChRs.
Toxicology Studies: Preliminary toxicology studies have shown that 2-Fluoro-A-85380 has a relatively low biological effect, making it suitable for in vivo imaging studies.
Mechanism of Action
2-Fluoro-A-85380 exerts its effects by binding to nicotinic acetylcholine receptors in the brain. The compound has a high affinity for the alpha4beta2 subtype of nAChRs, which are involved in various cognitive and neurological functions . Upon binding, 2-Fluoro-A-85380 acts as a radioligand, allowing for the visualization of nAChRs using PET imaging. This binding is highly specific and can be inhibited by nAChR selective ligands, demonstrating the compound’s selectivity .
Comparison with Similar Compounds
2-Fluoro-A-85380 is often compared with other PET radioligands targeting nAChRs, such as 5-[11C]methyl-A-85380 and 6-[18F]fluoro-A-85380 . While these compounds also target nAChRs, 2-Fluoro-A-85380 is unique due to its higher affinity for the alpha4beta2 subtype and its lower nonspecific binding . This makes it a more effective and reliable radioligand for neuroimaging studies.
List of Similar Compounds
- 5-[11C]methyl-A-85380
- 6-[18F]fluoro-A-85380
- (+)- and (-)-[18F]norchloro-fluoro-homoepibatidine (NCFHEB)
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOYVOZPRROMP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186588-98-7 | |
Record name | 2-Fluoro-A-85380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186588987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FLUORO-A-85380 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY1C8J4WGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Fluoro-A-85380 interact with P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) to a significant degree?
A: The study found that 2-Fluoro-A-85380 is not a substrate of human P-gp or BCRP. [] This suggests that these efflux transporters, which play a role in limiting compound uptake into the brain, are unlikely to significantly hinder the passage of 2-Fluoro-A-85380 across the blood-brain barrier.
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